molecular formula C60H90N18O17 B12388784 HAP-1

HAP-1

Cat. No.: B12388784
M. Wt: 1335.5 g/mol
InChI Key: OESNJIQESULMGZ-FAHRUCGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a 13-residue peptide with the sequence: Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser. Key features include:

  • Hydrophobic residues: Phe (2x), Leu, Ala (3x).
  • Polar/charged residues: His, Gln, Arg, Thr, Ser (3x).
  • Potential functional motifs: The N-terminal Ser-Phe sequence, a central Arg-Ala-Thr segment, and C-terminal Leu-Ala-Ser.

Properties

Molecular Formula

C60H90N18O17

Molecular Weight

1335.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1

InChI Key

OESNJIQESULMGZ-FAHRUCGCSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides.

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds.

    Reduction: Reduction of disulfide bonds in peptides containing cysteine.

    Substitution: Substitution reactions involving side chains of amino acids.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophilic reagents like sodium azide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of smaller peptide fragments, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

Peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH have numerous applications in scientific research:

    Chemistry: Used as building blocks for more complex molecules and as catalysts in various reactions.

    Biology: Serve as signaling molecules, hormones, and enzyme substrates.

    Medicine: Employed in drug development, particularly in designing peptide-based therapeutics.

    Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials.

Mechanism of Action

The mechanism of action of peptides like H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH involves their interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular responses, including signal transduction pathways, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Sequence Motifs

Table 1: Sequence and Structural Comparison
Peptide Sequence Length Key Motifs Source
Target peptide 13 Ser-Phe-His, Arg-Ala-Thr N/A
Leu-Arg-Arg-Ala-Ser-Leu-Gly 7 Arg-Ala-Ser (phosphorylation site)
H-Ser-Phe-Leu-Leu-Arg-OH 5 Ser-Phe-Leu
Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val-Gly-His-Leu-Met-(NH2) 13 Ser-Ser-Ser, Gln-Ala-Val
His-Ser-Gln-Gly-Thr-Phe... 28 His-Ser-Gln-Thr-Phe

Key Observations :

  • The presence of Gln aligns with bioactive peptides like Dpr-Ser-Ser-Ser-Gln-Trp-Ala-Val..., which target gastrin-releasing peptide receptors (GRPr) in cancer .

Functional Comparisons

Key Insights :

  • Kinase Interaction : The target’s multiple Ser/Thr residues (3x Ser, 1x Thr) suggest susceptibility to phosphorylation, similar to Leu-Arg-Arg-Ala-Ser-Leu-Gly .
  • Receptor Targeting : The His-Gln-Phe sequence may mimic GRPr-binding motifs in bombesin analogues, implying oncology applications .
  • Antioxidant Potential: Gln residues, as seen in Ala-Gln dipeptides, correlate with improved oxidative stress resistance .

Physicochemical Properties

Table 3: Amino Acid Composition (%)
Residue Target Peptide Peptide Peptide
Ser 23.1 20.0 23.1
Phe 15.4 20.0 7.7
His 7.7 0.0 7.7
Gln 7.7 0.0 7.7
Ala 23.1 0.0 15.4

Implications :

  • High Ala/Ser content may enhance solubility compared to hydrophobic peptides like H-Ser-Phe-Leu-Leu-Arg-OH .
  • His/Arg residues could facilitate metal-ion binding or receptor interactions, as seen in His-Ser-Gln... .

Biological Activity

H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH is a synthetic peptide composed of 13 amino acids. Its structure includes a diverse array of amino acids, which contribute to its potential biological activities and applications in various fields such as biochemistry and pharmacology. Understanding the biological activity of this compound requires an exploration of its structure-function relationships, interactions with biological systems, and potential therapeutic applications.

Structure and Composition

The peptide's sequence consists of the following amino acids:

  • Serine (Ser)
  • Phenylalanine (Phe)
  • Histidine (His)
  • Glutamine (Gln)
  • Phenylalanine (Phe)
  • Alanine (Ala)
  • Arginine (Arg)
  • Alanine (Ala)
  • Threonine (Thr)
  • Leucine (Leu)
  • Alanine (Ala)
  • Serine (Ser)

This specific arrangement influences its biological properties, including receptor binding and signaling pathways.

Biological Activities

Research indicates that H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH may exhibit several biological activities:

  • Antimicrobial Activity : Similar peptides have shown effectiveness against various microbial strains, suggesting potential applications in developing antimicrobial agents.
  • Immunomodulatory Effects : The presence of arginine and threonine suggests that this peptide may modulate immune responses, potentially enhancing or inhibiting immune functions.
  • Neuroprotective Properties : Peptides with similar sequences have been studied for their neuroprotective effects, indicating a possible role in protecting neurons from damage.

Interaction Studies

Studies focusing on the interactions of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH with various receptors or proteins are crucial for understanding its biological activity. These interactions can influence cellular signaling pathways and biochemical responses.

Binding Affinity

The binding affinity of this peptide to specific receptors can be assessed through various methods, including:

  • Surface Plasmon Resonance (SPR) : This technique measures the binding kinetics and affinity between the peptide and target proteins.
  • Isothermal Titration Calorimetry (ITC) : ITC provides insights into the thermodynamics of the binding process, revealing enthalpic and entropic contributions.

Case Studies

Several studies have explored the biological activity of peptides similar to H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH:

  • Antimicrobial Peptides : Research has shown that peptides with similar structures exhibit significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : A study demonstrated that a related peptide could protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
  • Immunomodulation : Another investigation indicated that peptides containing arginine could enhance T-cell proliferation, highlighting their role in immune response modulation .

Comparative Analysis with Similar Compounds

To further understand the uniqueness of H-Ser-Phe-His-Gln-Phe-Ala-Arg-Ala-Thr-Leu-Ala-Ser-OH, a comparative analysis with similar peptides is essential. Below is a table summarizing some related compounds and their unique features:

Compound NameSequenceUnique Features
H-Gly-Phe-HisGlycine - Phenylalanine - HistidineNeuroprotective properties
H-Val-Leu-GlnValine - Leucine - GlutamineStrong immunomodulatory effects
H-Trp-Asp-TyrTryptophan - Aspartic Acid - TyrosineInvolved in neurotransmitter signaling
H-Lys-Met-GlyLysine - Methionine - GlycineImportant in protein synthesis

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